molecular formula C22H27NO5 B14154441 2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide CAS No. 902335-80-2

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B14154441
CAS No.: 902335-80-2
M. Wt: 385.5 g/mol
InChI Key: CRWYBHKSXNTQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

The synthesis of 2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the furochromen core, followed by the introduction of the tert-butyl and dimethyl groups. The final step involves the acetamide formation through a reaction with N-(2-methoxyethyl)acetamide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:

    2,7-di-tert-butyl-9,9-dimethylxanthene: Known for its use in organic electronics and as a fluorescent material.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Used in pharmaceutical research.

    tert-Butyl (2,2-dimethyl-(1,3)dioxolan-4-ylmethoxy)-diphenyl-silane: Utilized in material science and organic synthesis.

These comparisons highlight the unique properties and potential of this compound in various scientific and industrial applications.

Properties

CAS No.

902335-80-2

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C22H27NO5/c1-12-9-16-19(20-18(12)15(11-27-20)22(3,4)5)13(2)14(21(25)28-16)10-17(24)23-7-8-26-6/h9,11H,7-8,10H2,1-6H3,(H,23,24)

InChI Key

CRWYBHKSXNTQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCOC)C)C3=C1C(=CO3)C(C)(C)C

solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.